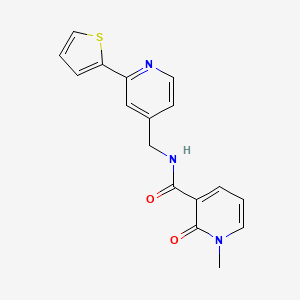

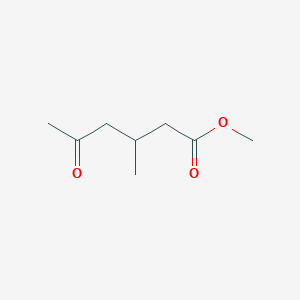

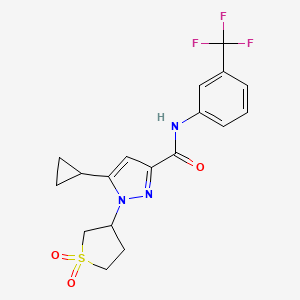

![molecular formula C21H20N4O3S3 B2871042 2-(benzo[d]thiazol-2-ylthio)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)butanamide CAS No. 394239-03-3](/img/structure/B2871042.png)

2-(benzo[d]thiazol-2-ylthio)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(benzo[d]thiazol-2-ylthio)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)butanamide” is a complex organic molecule. It has been studied for its luminescent properties . The compound has been characterized using NMR (1H and 13C), high-resolution mass spectrometry, and elemental analysis .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, aromatic imidazole units have been linked to 2-(benzo[d]thiazol-2-yl)phenol (BTZ-OH) through Suzuki-Miyaura cross-coupling reactions .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various spectroscopic techniques, including NMR and high-resolution mass spectrometry .Chemical Reactions Analysis

The compound has been used as a luminescent material . Due to the characteristic of excited-state intramolecular proton transfer (ESIPT), the compound exhibits green emission in solution and solid films .Physical and Chemical Properties Analysis

The compound has been characterized by good thermal stability and electrochemical stability . The maximum emission of the compound when doped at a concentration of 10 wt% was 3940 cd/m2, the maximum current efficiency was 8.26 cd/A, and the maximum external quantum efficiency (EQE) was 3.34% .Scientific Research Applications

Antitumor Activity

A significant body of research has focused on the synthesis and evaluation of novel compounds with potential antitumor activity. For instance, novel series of 3-benzyl-substituted-4(3H)-quinazolinones, which are structurally related to the compound of interest, have been designed and synthesized. These compounds demonstrated broad-spectrum antitumor activity, with certain derivatives showing potency comparable or superior to that of the positive control, 5-Fluorouracil. This indicates the potential of such compounds in cancer therapy, especially for CNS, renal, breast cancer, and leukemia cell lines (Ibrahim A. Al-Suwaidan et al., 2016).

Anticancer Evaluation

Further research into the anticancer properties of related compounds includes the microwave-assisted synthesis of Schiff's bases containing a thiadiazole scaffold and benzamide groups. These compounds exhibited promising in vitro anticancer activity against a panel of human cancer cell lines, demonstrating the potential for the development of new therapeutic agents (S. Tiwari et al., 2017).

Photochemical Properties

The photochemical and photophysical properties of compounds, especially those that can generate singlet oxygen, are crucial for applications in photodynamic therapy (PDT). A study on new zinc phthalocyanine derivatives substituted with a benzothiazole-based moiety reported high singlet oxygen quantum yield, indicating potential for Type II photosensitizers in PDT for cancer treatment (M. Pişkin et al., 2020).

Corrosion Inhibition

Benzothiazole derivatives have also been investigated for their corrosion inhibiting effects. For example, certain benzothiazole derivatives were synthesized to study their effect against steel corrosion in acidic solutions, showing significant inhibition efficiencies. This suggests their application in protecting industrial materials from corrosion (Zhiyong Hu et al., 2016).

Fluorescent Chemosensors

The development of fluorescent chemosensors for metal ion detection is another area of application. A novel compound synthesized for this purpose demonstrated positive solvatochromism and was used as an on-off fluorescence chemosensor for Fe3+ ions, highlighting its utility in environmental monitoring and biochemical assays (Salman A. Khan, 2020).

Mechanism of Action

Mode of Action

Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .

Pharmacokinetics

The presence of the dimethoxyphenyl and thiadiazol groups could potentially influence its bioavailability .

Future Directions

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3S3/c1-4-16(29-21-22-14-7-5-6-8-17(14)30-21)18(26)23-20-25-24-19(31-20)13-10-9-12(27-2)11-15(13)28-3/h5-11,16H,4H2,1-3H3,(H,23,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJMYMSOZFSYIRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=NN=C(S1)C2=C(C=C(C=C2)OC)OC)SC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

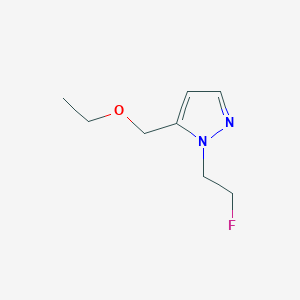

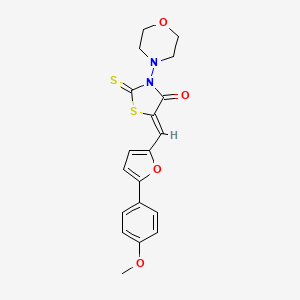

![N-cyclohexyl-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2870966.png)

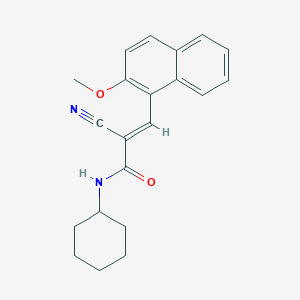

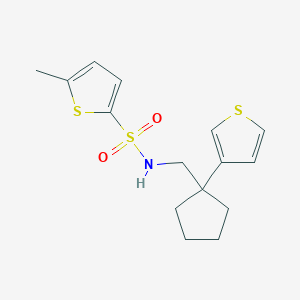

![Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-piperidin-4-ylpropanoate](/img/structure/B2870974.png)

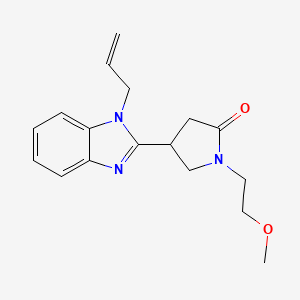

![N-benzyl-1-(4-fluorophenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2870975.png)

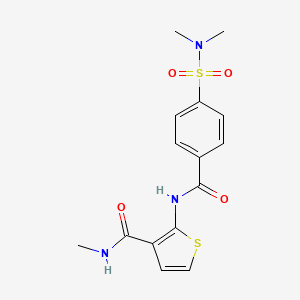

![2-(4-(isopropylsulfonyl)phenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2870976.png)